2-(3-Methoxyphenyl)acetaldehyde
Overview
Description
2-(3-Methoxyphenyl)acetaldehyde (2-MPA) is a chemical compound that has been studied for its potential use in research and laboratory experiments. 2-MPA is a member of the aryl aldehyde family of compounds, which have been used in a number of applications, including as a reagent, a dye, a catalyst, and a pharmaceutical. 2-MPA has been studied for its potential use in a variety of scientific research applications, including in the synthesis of compounds, in biochemical and physiological studies, and in drug development.
Scientific Research Applications
Chemical Protection and Synthesis :
- Arai, Tokuyama, Linsell, and Fukuyama (1998) discussed 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a novel protectant for carboxylic acids, providing stable amides under basic conditions and enabling easy regeneration (Arai et al., 1998).
Biochemical Studies :
- Walsh, Truitt, and Davis (1970) explored how acetaldehyde mediates ethanol-induced changes in norepinephrine metabolism, affecting the oxidative and reductive pathways (Walsh, Truitt, & Davis, 1970).
Photocatalysis and Environmental Applications :
- Singh et al. (2008) demonstrated that acetaldehyde adsorption on TiO2 surfaces forms a 3-hydroxybutanal surface intermediate during aldol condensation reactions, indicating potential environmental applications (Singh et al., 2008).
- Arai et al. (2008) reported that Pd/WO(3) photocatalysts efficiently oxidize acetaldehyde and toluene to CO2 under light irradiation, presenting a method for atmospheric carbon dioxide removal (Arai et al., 2008).
Analytical Chemistry and Detection Methods :
- Yang et al. (2019) developed a fluorescence sensor for the detection of acetaldehyde in liquor and spirits, offering a quick, real-time method for detecting harmful compounds (Yang et al., 2019).
Pharmacology and Drug Synthesis :
- McGill (1993) presented a method for the efficient preparation of Dirithromycin (LY237216) without needing unstable -alkoxyaldehydes, highlighting the pharmaceutical applications of related compounds (McGill, 1993).
Fragrance Synthesis :
- Climent, Corma, and Velty (2004) showed that zeolites and delaminated zeolites are effective catalysts for synthesizing fragrances like hyacinth, vanilla, and blossom orange, representing an environmentally friendly process for fragrance synthesis (Climent, Corma, & Velty, 2004).
Safety and Hazards
The safety information for 2-(3-Methoxyphenyl)acetaldehyde indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
2-(3-methoxyphenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,6-7H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELKCHMCSIXEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535474 | |
Record name | (3-Methoxyphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65292-99-1 | |
Record name | (3-Methoxyphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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